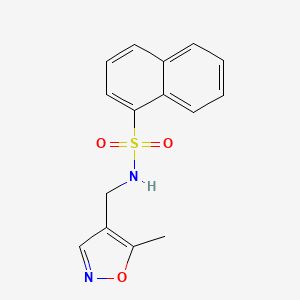

N-((5-methylisoxazol-4-yl)methyl)naphthalene-1-sulfonamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

N-((5-methylisoxazol-4-yl)methyl)naphthalene-1-sulfonamide is a compound that belongs to the class of sulfonamides, which are known for their diverse biological activities. This compound features a naphthalene ring system attached to a sulfonamide group, with an isoxazole moiety linked via a methyl bridge. The unique structure of this compound makes it a subject of interest in various fields of scientific research, including medicinal chemistry and materials science.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of N-((5-methylisoxazol-4-yl)methyl)naphthalene-1-sulfonamide typically involves a multi-step process. One common method starts with the preparation of the isoxazole derivative. This can be achieved through a one-pot multicomponent reaction involving substituted aldehydes, hydroxylamine hydrochloride, and ethyl acetoacetate, using DABCO as an organocatalyst in an aqueous medium .

The next step involves the sulfonation of the naphthalene ring, which can be carried out using chlorosulfonic acid to introduce the sulfonyl chloride group. This intermediate is then reacted with the isoxazole derivative to form the final product, this compound .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors to improve reaction efficiency and yield, as well as the implementation of green chemistry principles to minimize environmental impact.

Análisis De Reacciones Químicas

Types of Reactions

N-((5-methylisoxazol-4-yl)methyl)naphthalene-1-sulfonamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: The sulfonamide group can participate in nucleophilic substitution reactions, where the sulfonamide nitrogen can be replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or neutral conditions.

Reduction: Sodium borohydride in methanol or ethanol.

Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products Formed

Oxidation: Formation of sulfone derivatives.

Reduction: Formation of amine derivatives.

Substitution: Formation of substituted sulfonamides.

Aplicaciones Científicas De Investigación

Antibacterial Activity

N-((5-methylisoxazol-4-yl)methyl)naphthalene-1-sulfonamide exhibits significant antibacterial properties. Sulfonamides traditionally inhibit bacterial growth by interfering with folate synthesis, which is critical for DNA synthesis in bacteria. This compound's ability to inhibit bacterial growth makes it a candidate for developing new antibacterial agents, particularly against resistant strains of bacteria .

Neuroprotective Properties

Research indicates that this compound may have neuroprotective effects, potentially beneficial in treating neurological disorders such as Alzheimer's disease. Its mechanism may involve modulation of glutamate receptor function, which is crucial in neurodegenerative conditions. This dual action—antibacterial and neuroprotective—positions it as a promising lead compound for drug development targeting both infections and cognitive impairments.

Case Studies and Research Findings

Recent studies have highlighted the potential applications of this compound:

- Antibacterial Efficacy : A study demonstrated that derivatives based on similar sulfonamide structures exhibited significant activity against resistant bacterial strains, suggesting that modifications could enhance efficacy further .

- Neuropharmacological Research : Research focusing on compounds with similar structural motifs has shown promise in modulating neurotransmitter systems, indicating potential applications in treating cognitive disorders .

- Synthesis and Characterization : The synthesis of this compound involves multi-step organic reactions, allowing for the exploration of various derivatives that could improve solubility or bioactivity.

Mecanismo De Acción

The mechanism of action of N-((5-methylisoxazol-4-yl)methyl)naphthalene-1-sulfonamide involves its interaction with specific molecular targets. The sulfonamide group can inhibit the activity of certain enzymes by mimicking the structure of natural substrates, thereby blocking the enzyme’s active site. This inhibition can disrupt various biological pathways, leading to antimicrobial or anticancer effects .

Comparación Con Compuestos Similares

Similar Compounds

Sulfonamides: Other sulfonamide derivatives with similar structures and biological activities.

Isoxazole Derivatives: Compounds containing the isoxazole ring, known for their diverse pharmacological properties.

Uniqueness

N-((5-methylisoxazol-4-yl)methyl)naphthalene-1-sulfonamide stands out due to its unique combination of a naphthalene ring, sulfonamide group, and isoxazole moiety. This structural arrangement imparts distinct chemical and biological properties, making it a valuable compound for various research applications .

Actividad Biológica

N-((5-methylisoxazol-4-yl)methyl)naphthalene-1-sulfonamide is a compound that integrates a naphthalene sulfonamide framework with a 5-methylisoxazole moiety. This unique structure contributes to its diverse biological activities, particularly in medicinal chemistry. The compound exhibits significant potential due to its antibacterial, anti-inflammatory, and neuroprotective properties.

Chemical Structure and Properties

The compound's structure can be represented as follows:

- Chemical Formula : C14H14N2O2S

- Molecular Weight : 270.34 g/mol

The sulfonamide group is known for its ability to inhibit bacterial folate synthesis, while the isoxazole ring enhances its pharmacological properties by potentially influencing interactions with various biological targets.

-

Antibacterial Activity :

- This compound acts primarily through the inhibition of bacterial dihydropteroate synthase, an enzyme critical for folate synthesis in bacteria. This mechanism is similar to other sulfonamides, which have been widely used as antibiotics.

-

Anti-inflammatory Effects :

- Compounds containing isoxazole rings have been reported to exhibit anti-inflammatory effects. The specific interactions of this compound with inflammatory pathways are still under investigation but may involve modulation of cytokine production and inhibition of inflammatory mediators.

-

Neuroprotective Properties :

- Preliminary studies suggest that the compound may modulate glutamate receptor function, which is crucial in various neurological disorders such as Alzheimer's disease. This action could provide neuroprotective effects, potentially reducing excitotoxicity associated with excessive glutamate signaling.

In Vitro Studies

In vitro assays have demonstrated that this compound exhibits significant binding affinity to enzymes involved in folate metabolism and glutamate receptors. Molecular docking simulations indicate that the compound can effectively interact with these targets, suggesting a promising therapeutic profile against bacterial infections and neurological conditions .

Comparative Analysis with Similar Compounds

| Compound Name | Structure | Notable Features |

|---|---|---|

| N-(4-methylphenyl)sulfonamide | Structure | Known for antibacterial activity |

| 5-Methylisoxazole | Structure | Exhibits anti-inflammatory properties |

| N-(naphthalenesulfonyl)glycine | Structure | Used in neuropharmacology studies |

The uniqueness of this compound lies in its dual-action mechanism combining both sulfonamide and isoxazole functionalities, potentially leading to enhanced therapeutic profiles against multiple targets compared to traditional sulfonamides or isoxazole derivatives alone.

Pharmacokinetics and Toxicology

While detailed pharmacokinetic data specific to this compound is limited, studies on related sulfonamides indicate that these compounds generally exhibit moderate oral bioavailability and are metabolized primarily in the liver. Toxicological assessments are necessary to evaluate the safety profile of this compound, particularly concerning hepatotoxicity and nephrotoxicity associated with some sulfonamides .

Future Directions

The potential applications of this compound in pharmaceutical development are promising. Future research should focus on:

- Clinical Trials : Conducting clinical trials to evaluate efficacy and safety in humans.

- Mechanistic Studies : Further elucidating the mechanisms by which this compound exerts its biological effects.

- Derivatization : Exploring structural modifications to enhance potency and selectivity against specific targets.

Propiedades

IUPAC Name |

N-[(5-methyl-1,2-oxazol-4-yl)methyl]naphthalene-1-sulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H14N2O3S/c1-11-13(9-16-20-11)10-17-21(18,19)15-8-4-6-12-5-2-3-7-14(12)15/h2-9,17H,10H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NKAVBZHXCPWIOE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=NO1)CNS(=O)(=O)C2=CC=CC3=CC=CC=C32 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H14N2O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

302.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.